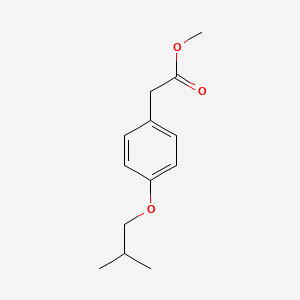
4-(4-Methoxyphenyl)-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenyl group, a methyl group, and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol typically involves the reaction of 4-methoxyphenylhydrazine with 2-acetylpyridine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized under basic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and solvent-free mechanochemical methods to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxyphenyl)-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenyl)-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For example, as a lipoxygenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of fatty acids to hydroperoxides . This inhibition can modulate inflammatory responses and has potential therapeutic applications in diseases involving oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methoxyphenyl)-1H-indole
- 4-(4-Methoxyphenyl)-1H-imidazole
- 1-(4-Methoxyphenyl)-4-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-1H-pyrrole-3-carbonitrile
Uniqueness
4-(4-Methoxyphenyl)-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to form stable metal complexes and exhibit selective biological activities .
Propiedades
Fórmula molecular |
C16H15N3O2 |
|---|---|
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-5-methyl-2-pyridin-2-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H15N3O2/c1-11-15(12-6-8-13(21-2)9-7-12)16(20)19(18-11)14-5-3-4-10-17-14/h3-10,18H,1-2H3 |
Clave InChI |
GJBVWWVTRUKBRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=CC=N2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



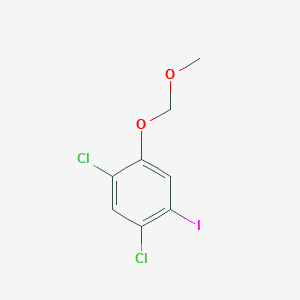

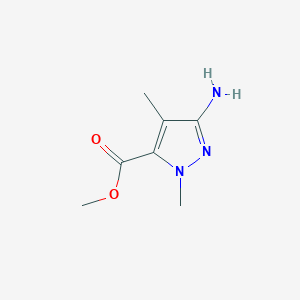
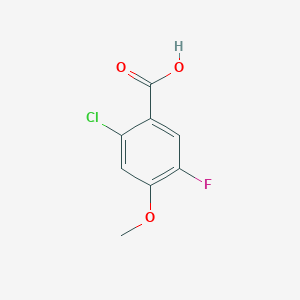
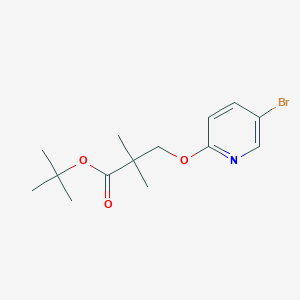

![6-[(propan-2-ylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13938517.png)

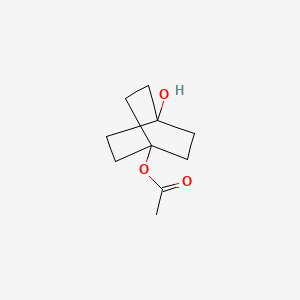
![3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one](/img/structure/B13938530.png)

